5H-Dibenzo(a,d)cycloheptene-10,11-oxide

Overview

Description

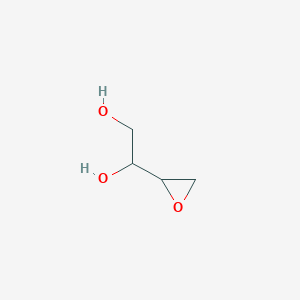

5H-Dibenzo[a,d]cycloheptene-10,11-oxide is a chemical compound that has been used in the synthesis of cyclotribenzylenes . It is also known to function as a calmodulin inhibitor, affecting various crucial cellular processes .

Synthesis Analysis

The synthesis of 5H-Dibenzo[a,d]cycloheptene-10,11-oxide involves a 1,3-Dipolar cycloaddition of 5-diazo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene with 2,5-dimethyl-1,4-benzoquinone . This reaction gives the less stable conformer of 10′,11′-dihydro-1,4-dimethylspiro[bicyclo[4.2.0]hept-3-ene-7,5′-(5′H-dibenzo[a,d]cycloheptene)]-2,5-dione (α-conformer) via a conformationally retained nitrogen extrusion from the sterically congested indazole adduct .Molecular Structure Analysis

The molecular structure of 5H-Dibenzo[a,d]cycloheptene-10,11-oxide is complex. The cycloheptene ring moieties adopt considerably strained twist-boat conformations . The dihedral angles (θ) of the –CH2CH2– bridge are 77.1 and 27.3°, respectively .Chemical Reactions Analysis

At 100 °C, the α-conformer undergoes a one-way conformational inversion to the more stable twist-boat conformer (β-conformer) with an almost gauche angle of θ = 55.5° . A kinetic study of the thermal inversion exhibited a small dependency on the quinone substituents as well as negligible solvent effects, providing the transition energy of 127 kJ mol –1 .Scientific Research Applications

Molecular Structure and Energetics

5H-Dibenzo(a,d)cycloheptene-10,11-oxide, also known as dibenzosuberane, has been studied for its molecular structure and energetics. Research combining experimental calorimetric techniques and high-level computational calculations has provided insights into its molecular structure and the standard molar enthalpy of formation in the gaseous phase at 298.15 K (Miranda, Matos, Morais, & Liebman, 2011).

Reactivity and Enzymatic Hydration

Studies have examined the reactivity of 5H-Dibenzo(a,d)cycloheptene-10,11-oxide, particularly its rate of hydration catalyzed by rabbit liver microsomal epoxide hydrolase compared to other epoxides. This research provides insights into its kinetic parameters and enzyme interactions (Bellucci, Chiappe, Marioni, & Simonelli, 1989).

Use as a Protecting Group

The compound has been explored as a potential protecting group for amines, amino-acids, alcohols, thiols, and carboxylic acids in peptide chemistry. Its stability in acidic media and ease of cleavage under mild conditions make it a valuable candidate for such applications (Pless, 1976).

Transannular Reactions

Transannular reactions involving 5H-Dibenzo(a,d)cycloheptene derivatives have been studied, revealing pathways to synthesize various derivatives and explore their potential applications in chemical synthesis (Dobson, Davis, Hartung, & Manson, 1968).

Synthesis and Applications

Research into the synthesis of 5H-Dibenzo(a,d)cycloheptene-5-carboxylic acid and related compounds has been conducted, focusing on reactions involving inductively destabilized carbonium ions. This provides insights into the synthetic versatility of the compound (Horning & Muchowski, 1968).

Future Directions

The future directions for research on 5H-Dibenzo[a,d]cycloheptene-10,11-oxide could involve further exploration of its photophysical properties , as well as its potential applications in the synthesis of other compounds . Additionally, more research could be conducted to fully understand its mechanism of action as a calmodulin inhibitor .

properties

IUPAC Name |

3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1,4,7,9,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)15-14(12)16-15/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZGDBJFHDKEDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=C2C1=C3C(=C4CC=CC=C4C2)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167153 | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

CAS RN |

16145-11-2 | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016145112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo(a,d)cycloheptene-10,11-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-en-2-one, (1R,4R)-](/img/structure/B100855.png)

![2-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B100859.png)